
Epiquinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epiquinamide is a natural product found in Epipedobates tricolor with data available.
Aplicaciones Científicas De Investigación
Discovery and Initial Characterization
Epiquinamide was first reported as a novel alkaloid isolated from the Ecuadoran poison frog, Epipedobates tricolor. It was initially characterized as a beta2-selective nicotinic acetylcholine receptor agonist. The structure was determined through various analyses, including MS, IR, and NMR, as (1R,10R)-1-acetamidoquinolizidine, highlighting its potential as a lead compound for developing new therapeutics and pharmacological probes for nicotinic receptors (Fitch et al., 2003).
Synthetic Efforts and Challenges
Subsequent research efforts focused on synthesizing this compound due to its unique structure and potential pharmacological applications. These studies employed various synthetic routes, including ring-closing metathesis and chemoenzymatic processes. These efforts aimed to recreate the compound's structure and investigate its potential applications further (Wijdeven et al., 2005).
Reevaluation of Activity
Further studies revealed a critical insight: synthetic this compound was inactive at nicotinic receptors, contrary to initial reports. This finding led to a reevaluation of the compound's pharmacological profile. The initial activity was attributed to cross-contamination from co-occurring epibatidine in the isolated material. This discovery underscores the importance of rigorous testing and validation in natural product research (Fitch et al., 2009).
Propiedades
Fórmula molecular |
C11H20N2O |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
N-[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]acetamide |
InChI |
InChI=1S/C11H20N2O/c1-9(14)12-10-5-4-8-13-7-3-2-6-11(10)13/h10-11H,2-8H2,1H3,(H,12,14)/t10-,11-/m1/s1 |
Clave InChI |
ZFOJLLQHJIXKHO-GHMZBOCLSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1CCCN2[C@@H]1CCCC2 |
SMILES canónico |
CC(=O)NC1CCCN2C1CCCC2 |
Sinónimos |
C(1)-epiepiquinamide epiquinamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


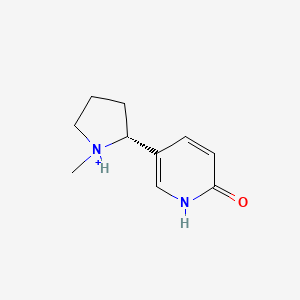
![N-[5-[2-(5-chloro-2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]hexanamide](/img/structure/B1247000.png)

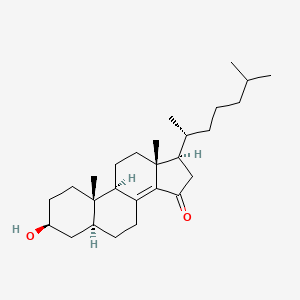
![(1'S,6'S,7'R,8R,9'S)-7-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1247006.png)

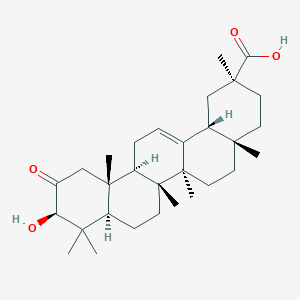
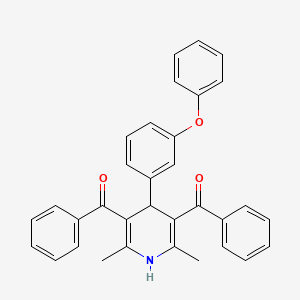
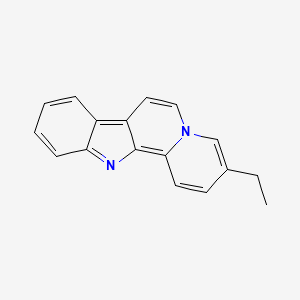
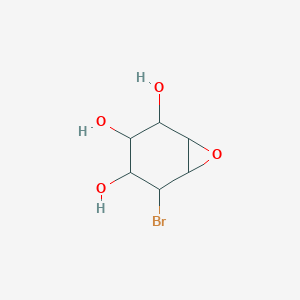

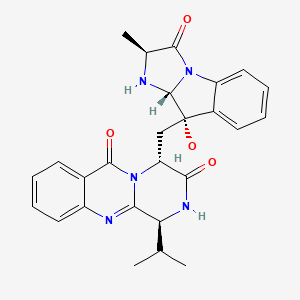
![Pyridine, 3-(methoxymethyl)-5-[(2-methyl-4-thiazolyl)ethynyl]-](/img/structure/B1247018.png)

